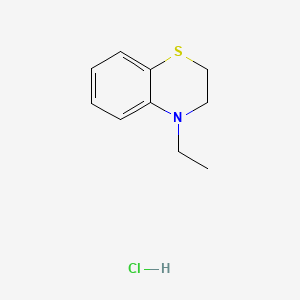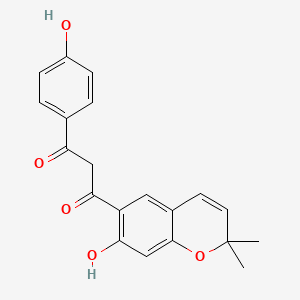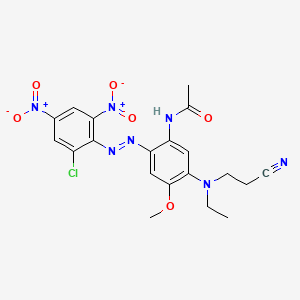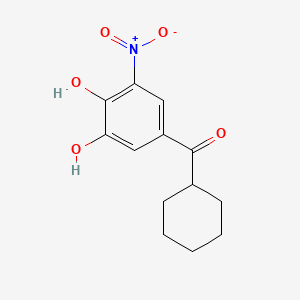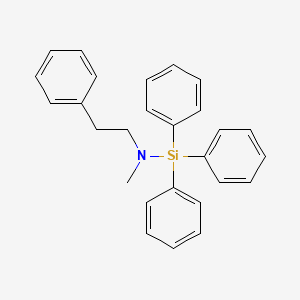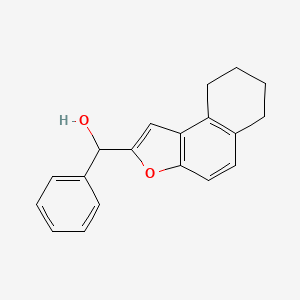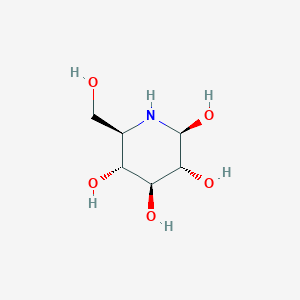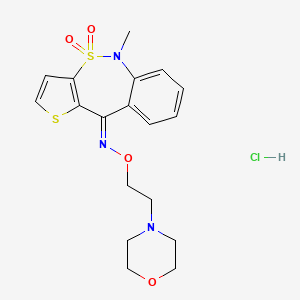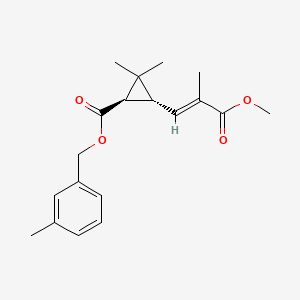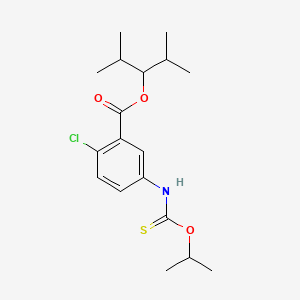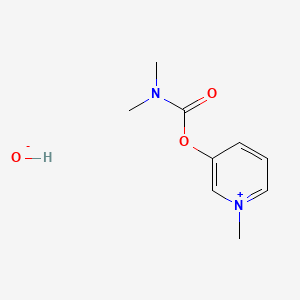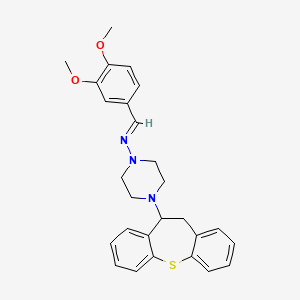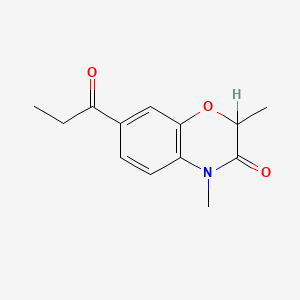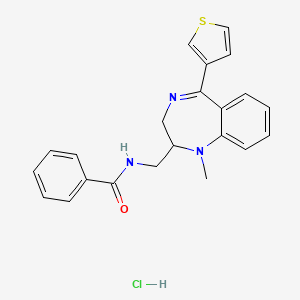
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzodiazepine ring system. The presence of the thienyl group adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the thienyl group and the benzamide moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazepine derivatives, while reduction can produce reduced benzamide compounds. Substitution reactions can lead to a wide range of substituted benzodiazepine derivatives.
科学研究应用
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Biology: The compound is investigated for its biological activity, including its interaction with biological macromolecules and its potential as a biochemical probe.
Medicine: Research focuses on its pharmacological properties, including its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and as a chemical intermediate in the production of other valuable compounds.
作用机制
The mechanism of action of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- 3-Furancarboxamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
Uniqueness
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific structural features, including the thienyl group and the benzodiazepine ring system. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
84671-55-6 |
|---|---|
分子式 |
C22H22ClN3OS |
分子量 |
411.9 g/mol |
IUPAC 名称 |
N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H21N3OS.ClH/c1-25-18(14-24-22(26)16-7-3-2-4-8-16)13-23-21(17-11-12-27-15-17)19-9-5-6-10-20(19)25;/h2-12,15,18H,13-14H2,1H3,(H,24,26);1H |
InChI 键 |
XRPFPCDEIOVYPY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


